molecular formula C16H11ClINO2S B2491988 3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione CAS No. 329700-53-0

3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No. B2491988
CAS RN: 329700-53-0
M. Wt: 443.68
InChI Key: GZOWEYDXOGYIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine diones, including derivatives similar to the compound of interest, typically involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis-decarboxylation processes. Such methods have been applied to acylate pyrrolidine-2,4-diones at C-3, indicating a versatile approach for introducing various substituents into the pyrrolidine dione framework (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives reveals that these molecules consist of three rigid rings connected by single bonds, typically adopting a synclinal conformation around the central pyrrolidine ring. Such a structure facilitates the formation of intramolecular hydrogen bonds, significantly influencing the compound's chemical behavior and reactivity (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, alkylation, and cyclisation, enabling the synthesis of a wide range of compounds with diverse biological activities and chemical properties. For instance, the acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids is a crucial step in synthesizing 3-acyltetramic acids, highlighting the compound's reactive nature (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine dione derivatives, such as solubility and fluorescence, are significantly influenced by their molecular structure. For example, polymers containing the pyrrolidine dione unit exhibit strong fluorescence and solubility in common organic solvents, suggesting that the compound of interest may also possess similar properties (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolidine dione derivatives are characterized by their reactivity towards various chemical reagents, enabling the synthesis of compounds with potential antibacterial efficacy. For example, the synthesis of 3-arylpropane-1,3-diones from pyrrolidine diones demonstrates the compound's versatility in forming derivatives with potential biological applications (Sheikh et al., 2009).

Scientific Research Applications

Anticonvulsant Properties

Research has explored the synthesis and anticonvulsant properties of N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones, including 3-(4-chlorophenyl)-pyrrolidine-2,5-diones. These compounds have been effective in models of human tonic-clonic seizures and therapy-resistant epilepsy (Kamiński et al., 2013).

Antimicrobial Screening

Novel azaimidoxy compounds, including derivatives of 3-(4-chlorophenyl)pyrrolidine-2,5-dione, have been synthesized and screened for antimicrobial activities. These derivatives are explored as potential chemotherapeutic agents (Jain et al., 2006).

Synthesis and Functionalization

A study detailed the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives, showcasing the versatility of these compounds in chemical synthesis (Ali et al., 2015).

Neurological Activity

Compounds including 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones have been evaluated for their GABA-transaminase activity in brain studies, indicating potential neurological applications (Patel et al., 2013).

Polyimide Synthesis

The compound has been utilized in the synthesis of transparent aromatic polyimides, indicating its utility in materials science and engineering (Tapaswi et al., 2015).

Future Directions

The future directions for “3-(4-Chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and medicinal chemists continue to explore this space .

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClINO2S/c17-10-1-7-13(8-2-10)22-14-9-15(20)19(16(14)21)12-5-3-11(18)4-6-12/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOWEYDXOGYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.